Microcephalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microcephalin is a gene that plays a crucial role in the development of the human brain. It is expressed during fetal brain development and is involved in regulating brain size. Mutations in the this compound gene can lead to primary microcephaly, a condition characterized by a significantly reduced brain size .
Vorbereitungsmethoden
Microcephalin is not a chemical compound that can be synthesized through traditional chemical routes. Instead, it is a gene that can be studied through genetic sequencing and molecular biology techniques. Researchers often use polymerase chain reaction (PCR) and other molecular cloning methods to amplify and study the this compound gene .
Analyse Chemischer Reaktionen
As a gene, microcephalin does not undergo chemical reactions in the traditional sense. it is involved in various biological processes. For example, this compound interacts with the BRCA2-RAD51 complex, which is crucial for DNA double-strand break repair through homologous recombination . This interaction is essential for maintaining genomic stability and preventing tumorigenesis .
Wissenschaftliche Forschungsanwendungen
Microcephalin has several important applications in scientific research:
Neurodevelopmental Studies: This compound is studied to understand its role in brain development and the genetic basis of brain size differences among humans and other primates.
Cancer Research: Due to its role in DNA repair, this compound is investigated for its potential involvement in cancer development and as a target for cancer therapies.
Evolutionary Biology: Researchers study the evolution of the this compound gene to understand how brain size and cognitive abilities have evolved in humans and other primates.
Genetic Disorders: This compound mutations are studied to understand the genetic basis of primary microcephaly and other related neurodevelopmental disorders.
Wirkmechanismus
Microcephalin exerts its effects by regulating the proliferation and differentiation of neuroblasts during neurogenesis. It interacts with various molecular targets, including the BRCA2-RAD51 complex, to facilitate DNA repair and maintain genomic stability . This compound also plays a role in chromosome condensation and cell cycle regulation, which are essential for proper brain development .
Vergleich Mit ähnlichen Verbindungen
Microcephalin is unique in its role in brain development and DNA repair. Similar genes involved in primary microcephaly include:
This compound stands out due to its specific interactions with the BRCA2-RAD51 complex and its role in DNA repair, which are not as prominently featured in the functions of the other genes .
Eigenschaften
CAS-Nummer |
5945-43-7 |
---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(3aR,4aR,5R,8S,8aR,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-9-6-11-14(2,7-10(9)19-13(8)17)12(16)4-5-15(11,3)18/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-/m1/s1 |
InChI-Schlüssel |
PHYFACKULSRHQU-OYFKMHTJSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H]([C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O)O |
Kanonische SMILES |
CC1(CCC(C2(C1CC3C(C2)OC(=O)C3=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.